![molecular formula C20H15ClN4O2S B2478872 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-04-0](/img/structure/B2478872.png)
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
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Overview
Description
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a synthetic compound that has shown promise in scientific research applications.
Scientific Research Applications
Imidazo[2,1-b]thiazole Derivatives in Therapeutic Development
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide, as a derivative of imidazo[2,1-b]thiazole, is part of a promising and versatile moiety in medicinal chemistry. Derivatives of imidazo[2,1-b]thiazole have been explored for developing new compounds exhibiting diverse pharmacological activities. This fused heterocycle is a component of several therapeutic agents, indicating the significance of imidazo[2,1-b]thiazole derivatives in drug development and medicinal applications (Shareef, Khan, Babu, & Kamal, 2019).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives, related to imidazo[2,1-b]thiazoles, have been studied for their antioxidant and anti-inflammatory activities. These compounds have shown potential against various reactive species and have been evaluated through molecular docking studies to determine their binding affinity at active sites, hinting at their potential in therapeutic applications (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Central Nervous System (CNS) Acting Drugs
The conversion of imidazole derivatives, closely related to the structure of this compound, into potent CNS acting drugs has been explored. These compounds, including imidazothiazoles, have shown a range of CNS effects and may act via neurotransmitters and ion channels, indicating their potential in treating CNS diseases (Saganuwan, 2020).
Spectroscopic and Structural Properties
The structural properties of benzofused thiazole derivatives, which are structurally similar to imidazo[2,1-b]thiazoles, have been studied through high-resolution spectroscopy. These studies provide insights into the conformation and potential biological interaction of these compounds, which can be crucial for their application in medicinal chemistry (Issac & Tierney, 1996).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of related compounds has been assessed through various assays, elucidating the reaction pathways and the specificity of reactions, especially with compounds like ABTS radical cation-based assays. This provides a foundation for understanding the antioxidant capacity of thiazole derivatives and their potential therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activity, suggesting that they may target cancer cells .
Mode of Action
It is suggested that similar compounds may work by inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been shown to have antitumor activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells .
properties
IUPAC Name |
4-[[2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-5-1-12(2-6-14)17-10-25-16(11-28-20(25)24-17)9-18(26)23-15-7-3-13(4-8-15)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVTSQENZNEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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